Faster Thiol–Michael Addition than Acrylamides
1‑Chloro‑4‑(1‑methanesulfonylethenyl)benzene belongs to the vinyl sulfone class, which demonstrates significantly faster thiol‑Michael addition than acrylamides. Ethyl vinyl sulfone (EVS) reacts with hexanethiol approximately 7‑fold faster than hexyl acrylate (HA) [1]. This class‑level advantage translates to more efficient cysteine‑targeting in biochemical assays.
| Evidence Dimension | Relative reaction rate with thiol nucleophile |
|---|---|
| Target Compound Data | Representative vinyl sulfone (EVS) relative rate ~7 (normalized to HA) |
| Comparator Or Baseline | Hexyl acrylate (HA) relative rate = 1 |
| Quantified Difference | Approximately 7‑fold higher for vinyl sulfone |
| Conditions | Base‑catalyzed thiol‑Michael addition (pH 7–9) with hexanethiol |
Why This Matters
Higher reaction rate enables lower dosing in covalent inhibitor screens and reduces assay time.
- [1] Xi, W., Wang, C., Kloxin, C. J., & Bowman, C. N. (2012). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry, 3(12), 3367–3375. View Source
